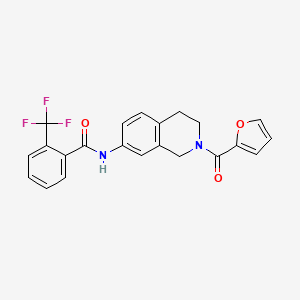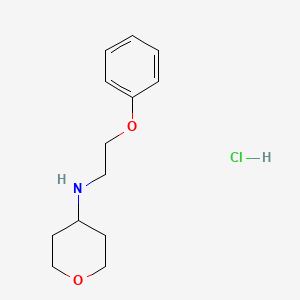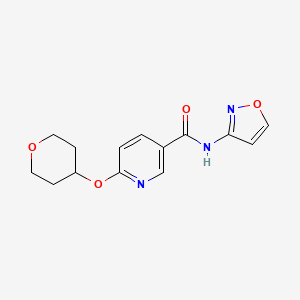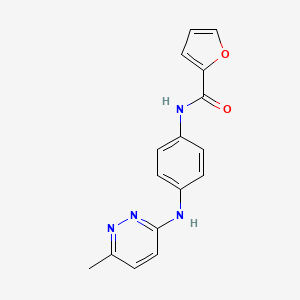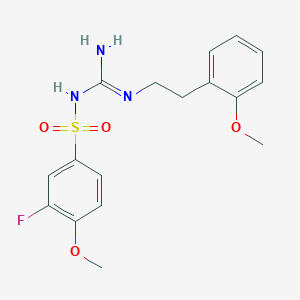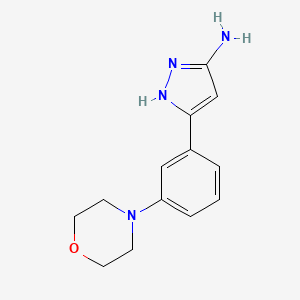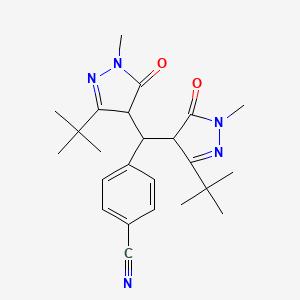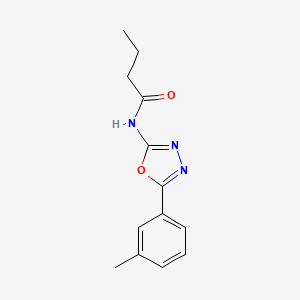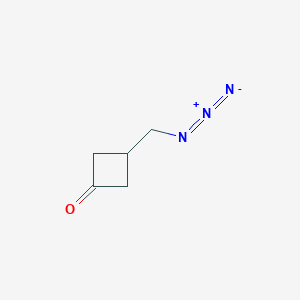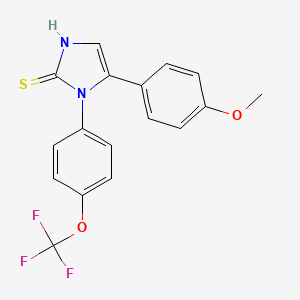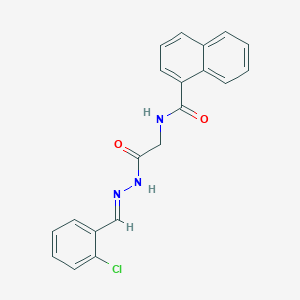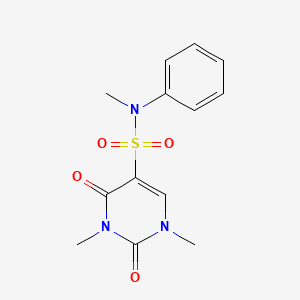
N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide, commonly known as TPT, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in medicinal chemistry. TPT is a sulfonamide derivative that possesses a unique chemical structure, which makes it an attractive target for synthesis and biological evaluation.
作用機序
The mechanism of action of TPT is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for cell growth and proliferation. TPT has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. By inhibiting this enzyme, TPT can prevent cancer cells from dividing and multiplying, leading to cell death.
Biochemical and Physiological Effects:
TPT has been shown to have both biochemical and physiological effects. Biochemically, TPT can induce DNA damage and apoptosis in cancer cells, leading to cell death. Physiologically, TPT can cause changes in cell cycle progression, cell morphology, and gene expression. TPT has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
TPT has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. TPT has also been shown to have low toxicity towards normal cells, which is important for reducing side effects. However, TPT has some limitations, including its poor solubility in water and its instability under certain conditions. These limitations can affect the reproducibility and reliability of lab experiments.
将来の方向性
There are several future directions for TPT research, including the development of new synthesis methods, the evaluation of its potential as a drug candidate, and the investigation of its mechanism of action in more detail. TPT can also be modified to improve its solubility and stability, which may increase its effectiveness as a therapeutic agent. Furthermore, TPT can be evaluated for its potential in combination therapy with other anticancer drugs, which may enhance its efficacy and reduce side effects.
Conclusion:
In conclusion, TPT is a heterocyclic compound that has shown promising results in various scientific research applications, including anticancer, antiviral, and antibacterial activities. TPT has a unique chemical structure that makes it an attractive target for synthesis and biological evaluation. TPT has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for TPT research, which may lead to the development of new anticancer drugs and therapies.
合成法
TPT can be synthesized using a variety of methods, including the reaction of 1,3-dimethyl-2,4-dioxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide with sulfonamide reagents. The reaction can be carried out under different conditions, such as refluxing in a solvent or using a microwave-assisted method. The yield and purity of the product can be optimized by modifying the reaction parameters, such as temperature, reaction time, and reagent ratio.
科学的研究の応用
TPT has shown promising results in various scientific research applications, including anticancer, antiviral, and antibacterial activities. In anticancer research, TPT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TPT has also been investigated for its potential antiviral activity against herpes simplex virus and hepatitis C virus. Furthermore, TPT has been evaluated for its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
特性
IUPAC Name |
N,1,3-trimethyl-2,4-dioxo-N-phenylpyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-14-9-11(12(17)15(2)13(14)18)21(19,20)16(3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCKHPHTETXKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B3000796.png)
![4-{4-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/no-structure.png)
